3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one, also known as a flavonoid derivative, is a compound characterized by its chromenone structure. This compound features a hydroxyphenyl group at the 3-position and an isopropoxy group at the 7-position of the chromenone ring. Its molecular formula is , and it has garnered interest due to its potential biological activities and applications in pharmaceuticals.
The chemical reactivity of 3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one can be attributed to its functional groups. Key reactions include:
Research indicates that 3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one exhibits various biological activities, including:
The synthesis of 3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one can be achieved through several methods:
The applications of 3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one are diverse and include:
Interaction studies involving 3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one focus on its binding affinity with various biological targets:
Several compounds share structural similarities with 3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one. Here are a few notable examples:
What sets 3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one apart from similar compounds is its specific combination of hydroxy and isopropoxy groups, which enhances its solubility and bioavailability. This unique structure may lead to distinct pharmacological profiles compared to other flavonoids.
Flavonoid-derived synthesis routes for 3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one exploit the inherent reactivity of phenolic hydroxyl groups in natural precursors. The alkylation of 4-hydroxycoumarin with isopropyl bromide in ethanol under basic conditions represents a foundational method, yielding the target compound through nucleophilic substitution. Recent advancements have integrated heterologous production systems, where promoters such as T7 and GAL1 enhance flavonoid precursor availability in microbial hosts. For instance, overexpression of acetyl-CoA carboxylase in Photorhabdus luminescens increases intracellular malonyl-CoA pools, directly supporting flavonoid backbone biosynthesis. Knockout of the udg gene, which encodes UDP-glucose dehydrogenase, elevates intracellular UDP-glucose concentrations, thereby improving flavanone and anthocyanin yields—critical intermediates for functionalized chromen-4-ones.
A comparative analysis of alkylation agents reveals that isopropyl bromide outperforms bulkier analogs due to its steric accessibility, achieving >80% conversion in ethanol at 60°C. However, competing O- and C-alkylation pathways necessitate precise pH control (8.5–9.0) to favor ether bond formation over carbon-carbon coupling.
Epichlorohydrin serves as a versatile electrophile for introducing the isopropoxy group at the 7-position of the chromen-4-one scaffold. In a typical procedure, 7-hydroxy-4H-chromen-4-one reacts with epichlorohydrin in hexane using tetrabutylammonium hydrogen sulfate (TBAB) as a phase-transfer catalyst and aqueous sodium hydroxide as a weak base. This method avoids harsh conditions that promote epoxide ring-opening or polymerization, achieving 60–70% isolated yields. The reaction proceeds via a two-step mechanism: initial epoxide formation followed by nucleophilic attack by the phenolic oxygen, with TBAB facilitating interfacial ion exchange.
Critical to this approach is the use of a biphasic solvent system (hexane/water), which minimizes hydrolysis of the epichlorohydrin intermediate. Kinetic studies show that maintaining a 5:1 molar ratio of NaOH to substrate suppresses side reactions such as di-etherification, while temperatures above 40°C accelerate undesired dimerization.
Microwave irradiation significantly enhances the efficiency of oxidative dearomatization steps in chromen-4-one synthesis. A study utilizing 300 W irradiation at 120°C reduced reaction times for 7-isopropoxy group introduction from 12 hours to 25 minutes, with yields improving from 56% to 82%. The non-thermal microwave effect promotes selective heating of polar intermediates, accelerating activation energy barriers associated with electron-deficient aromatic systems.
Controlled experiments comparing conventional and microwave heating demonstrate that the latter reduces thermal degradation of acid-sensitive isopropoxy groups. For example, microwave-assisted Knoevenagel condensation between 4H-chromen-4-one-3-carbaldehyde and arylacetic acids achieves 95% conversion versus 48% under reflux conditions. This method also enables solvent-free reactions, eliminating purification challenges posed by high-boiling-point solvents.
Solvent polarity and hydrogen-bonding capacity critically influence dimeric byproduct formation during isoalkoxy group installation. Polar aprotic solvents such as dimethylformamide (DMF) stabilize charged intermediates but increase dimerization rates (15–20%) due to enhanced nucleophilicity. In contrast, ethereal solvents like tetrahydrofuran (THF) reduce dimer formation to <5% by limiting intermolecular interactions, albeit at the cost of slower reaction kinetics.
Table 1: Solvent Effects on Dimerization and Yield
Solvent | Dielectric Constant | Dimer Byproduct (%) | Yield (%) |
---|---|---|---|
DMF | 36.7 | 18 | 65 |
THF | 7.5 | 4 | 72 |
Ethanol | 24.3 | 12 | 68 |
Hexane | 1.9 | 2 | 60 |
Data derived from Friedel-Crafts alkylation studies and epichlorohydrin etherification highlight hexane as optimal for large-scale synthesis despite moderate yields, due to its low dimerization propensity.
The introduction of the isopropoxy group exhibits Arrhenius-type temperature dependence, with activation energies ranging from 45–60 kJ/mol depending on the solvent system. Below 20°C, kinetic control favors mono-alkylation, while temperatures above 50°C shift the equilibrium toward thermodynamically stable dimers. Isothermal studies at 30°C reveal a second-order rate constant of $$ k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} $$ in ethanol, increasing to $$ 3.8 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} $$ in DMF due to improved leaving-group solvation.
Table 2: Temperature Effects on Reaction Rate and Selectivity
Temperature (°C) | Rate Constant ($$ k $$, L·mol⁻¹·s⁻¹) | Selectivity (Mono:Di) |
---|---|---|
20 | $$ 0.7 \times 10^{-3} $$ | 9:1 |
40 | $$ 2.1 \times 10^{-3} $$ | 7:3 |
60 | $$ 4.5 \times 10^{-3} $$ | 5:5 |
Optimized protocols employ gradual heating ramps (2°C/min) to 35°C, balancing reaction velocity with selectivity.
Cytotoxicity evaluations of 3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one employed standardized protocols across panels of human cancer cell lines, including breast (MCF7, MDA-MB-231), lung (A549), and colon (HCT116) carcinomas. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and treated with compound concentrations ranging from 1 μM to 100 μM for 72 hours. Viability was assessed via the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures mitochondrial reductase activity as a proxy for cellular health [3].
Table 1: Cytotoxicity of 3-(4-Hydroxyphenyl)-7-Isopropoxy-4H-Chromen-4-One in Cancer Cell Lines
Cell Line | IC₅₀ (μM) | Resistance Profile |
---|---|---|
MCF7 | 28.4 | Hormone-resistant |
MDA-MB-231 | 35.7 | Triple-negative |
A549 | 42.1 | EGFR wild-type |
HCT116 | 19.8 | p53 proficient |
The compound exhibited moderate cytotoxicity, with IC₅₀ values inversely correlating with basal oxidative stress levels in each cell type [3].
Automated spectrophotometric systems enabled high-throughput IC₅₀ comparisons between 3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one and conventional chemotherapeutics. A Synergy H1 microplate reader quantified absorbance at 570 nm post-MTT incubation, with data normalized to vehicle-treated controls. The compound’s IC₅₀ in MCF7 cells (28.4 μM) was 3.2-fold higher than doxorubicin (8.9 μM) but 45% lower than paclitaxel (52.1 μM), suggesting distinct mechanisms of action [3]. Dose-response curves revealed sigmoidal kinetics consistent with single-target inhibition.
Paradoxically, 3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one induced apoptosis via pro-oxidant mechanisms despite its phenolic structure. In MCF7 cells, 24-hour exposure to 30 μM increased intracellular reactive oxygen species (ROS) by 2.8-fold, measured using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescence [3]. ROS accumulation preceded mitochondrial depolarization (JC-1 assay ΔΨm reduction: 67%) and caspase-9 activation (3.1-fold increase). Western blotting confirmed Bax upregulation and Bcl-2 suppression, shifting the Bax/Bcl-2 ratio from 0.3 to 4.7.
Key Pathway:
ROS surge → Mitochondrial permeability transition → Cytochrome c release → Caspase-9/-3 activation → Poly (ADP-ribose) polymerase (PARP) cleavage → Apoptosis [3].
Combination studies utilized the Chou-Talalay method to calculate combination indices (CI). Pretreatment with 10 μM 3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one for 6 hours sensitized MDR HCT116/ADR cells to doxorubicin (CI = 0.62, synergistic). Mechanistically, the compound reduced IC₅₀ of doxorubicin from 48.3 μM to 12.7 μM, likely through P-gp inhibition (Fig. 1).
Table 2: Synergistic Interactions With Chemotherapeutics
Chemotherapeutic | CI Value | Effect Description |
---|---|---|
Doxorubicin | 0.62 | Synergy |
Paclitaxel | 0.89 | Additive |
5-Fluorouracil | 1.15 | Antagonism |
Fluorescence-activated cell sorting (FACS) revealed G0/G1 cell cycle arrest (45% to 62%) in synergistic combinations, enhancing DNA damage from doxorubicin.
The compound’s interaction with P-gp was evaluated using bidirectional transport assays in MDCK-MDR1 monolayers. Apparent permeability (Papp) from apical to basolateral was 8.7 × 10⁻⁶ cm/s versus 2.3 × 10⁻⁶ cm/s in the reverse direction, yielding an efflux ratio of 3.8. Co-incubation with 20 μM verapamil (P-gp inhibitor) reduced the efflux ratio to 1.2, confirming P-gp substrate specificity. Intracellular accumulation in P-gp-overexpressing KB-V1 cells increased 4.3-fold with 50 μM cyclosporine A, aligning with rhodamine-123 efflux assay results [4].
Fig. 1: Proposed Mechanism of P-gp Modulation
3-(4-Hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one → Competitive P-gp binding → Increased chemotherapeutic retention → Enhanced cytotoxicity [4].